molecular formula C20H24ClN3O3 B498993 N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide CAS No. 483351-02-6

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

Cat. No.: B498993
CAS No.: 483351-02-6
M. Wt: 389.9g/mol
InChI Key: ORLMGYHKZLJYBM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a piperazine moiety, and functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent to introduce the acetamide group.

    Chlorination and Methoxylation: The aromatic ring is then functionalized through chlorination and methoxylation to introduce the 5-chloro-2-methoxyphenyl group.

    Coupling Reaction: The final step involves coupling the functionalized aromatic ring with the piperazine intermediate under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out each step of the synthesis in sequence.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles for Substitution: Sodium azide, thiourea.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.

Medicine

    Drug Development: Explored for its potential in developing new medications, particularly in the field of neuropharmacology.

    Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Applied in the creation of new materials with specific properties, such as polymers and coatings.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide
  • N-(5-chloro-2-hydroxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-(4-hydroxyphenyl)piperazin-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)24-11-9-23(10-12-24)14-20(25)22-18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLMGYHKZLJYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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